Chloreturon
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Overview
Description
Chloreturon is a synthetic herbicide belonging to the phenylurea class of herbicides. It was first reported in 1977 and has been used primarily for controlling broadleaf and grassy weeds in cereal crops. The chemical formula of this compound is C₁₁H₁₅ClN₂O₂, and its IUPAC name is 3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea .
Preparation Methods
Chloreturon is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3-chloro-4-ethoxyaniline with dimethylcarbamoyl chloride under controlled conditions. This reaction results in the formation of this compound. Industrial production methods typically involve large-scale synthesis in chemical reactors, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Chloreturon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloreturon has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies related to herbicide chemistry and environmental fate.
Biology: this compound’s effects on plant physiology and its mechanism of action as a herbicide are of significant interest.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding the impact of herbicides on human health.
Mechanism of Action
Chloreturon exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant .
Comparison with Similar Compounds
Chloreturon is part of the phenylurea class of herbicides, which includes other compounds such as:
- Diuron
- Linuron
- Monuron
Compared to these similar compounds, this compound is unique in its specific substitution pattern on the phenyl ring, which influences its herbicidal activity and environmental behavior. Each of these compounds has distinct properties and applications, but they all share a common mechanism of action involving the inhibition of photosynthesis .
Properties
CAS No. |
20782-58-5 |
---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-16-10-6-5-8(7-9(10)12)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) |
InChI Key |
YKYGJHGXTSEGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N(C)C)Cl |
Origin of Product |
United States |
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